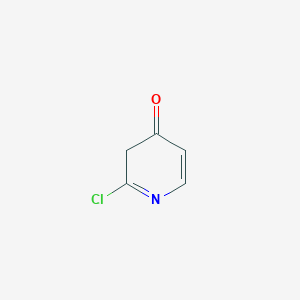![molecular formula C17H21BN4O3 B14772097 5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide is an organic compound that features a boronic ester group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a versatile intermediate for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Coupled products with new carbon-carbon bonds.
科学的研究の応用
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors or specific ligand drugs.
Medicine: Investigated for its role in drug development, including anticancer and antimicrobial agents.
Industry: Utilized in the creation of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of 5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .
類似化合物との比較
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boronic ester group but different core structure.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring.
Ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate: Similar boronic ester group with an ester functional group.
Uniqueness
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide is unique due to its specific combination of a boronic ester group with a pyrazine and pyridine ring system.
特性
分子式 |
C17H21BN4O3 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H21BN4O3/c1-11-9-21-13(10-20-11)15(23)22-12-6-7-19-14(8-12)18-24-16(2,3)17(4,5)25-18/h6-10H,1-5H3,(H,19,22,23) |
InChIキー |
UIVOPTQGEVZOBQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=NC=C(N=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


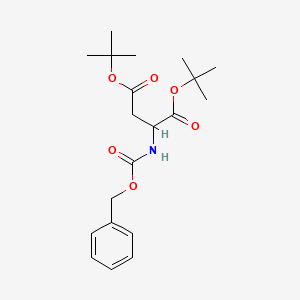
![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
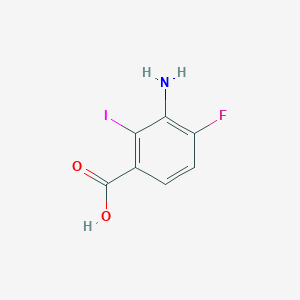
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
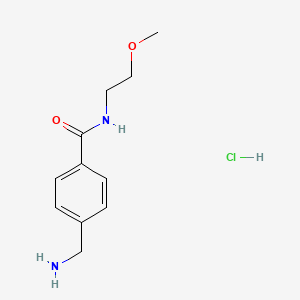

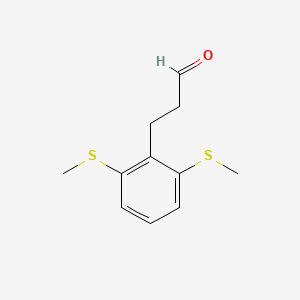

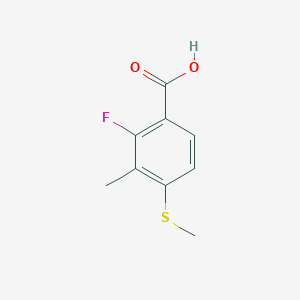
![benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B14772047.png)

![1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)
